Heptanedioic acid, bis(4-nitrophenyl) ester Heptanedioic acid, bis(4-nitrophenyl) ester
Brand Name: Vulcanchem
CAS No.: 49761-23-1
VCID: VC8180608
InChI: InChI=1S/C19H18N2O8/c22-18(28-16-10-6-14(7-11-16)20(24)25)4-2-1-3-5-19(23)29-17-12-8-15(9-13-17)21(26)27/h6-13H,1-5H2
SMILES: C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CCCCCC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Molecular Formula: C19H18N2O8
Molecular Weight: 402.4 g/mol

Heptanedioic acid, bis(4-nitrophenyl) ester

CAS No.: 49761-23-1

Cat. No.: VC8180608

Molecular Formula: C19H18N2O8

Molecular Weight: 402.4 g/mol

* For research use only. Not for human or veterinary use.

Heptanedioic acid, bis(4-nitrophenyl) ester - 49761-23-1

Specification

CAS No. 49761-23-1
Molecular Formula C19H18N2O8
Molecular Weight 402.4 g/mol
IUPAC Name bis(4-nitrophenyl) heptanedioate
Standard InChI InChI=1S/C19H18N2O8/c22-18(28-16-10-6-14(7-11-16)20(24)25)4-2-1-3-5-19(23)29-17-12-8-15(9-13-17)21(26)27/h6-13H,1-5H2
Standard InChI Key LQKWUJHXPDWNNA-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CCCCCC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Canonical SMILES C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CCCCCC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Introduction

Structural and Physicochemical Properties

Heptanedioic acid, bis(4-nitrophenyl) ester has the molecular formula C19H18N2O8\text{C}_{19}\text{H}_{18}\text{N}_{2}\text{O}_{8} and a molecular weight of 402.35 g/mol. The compound consists of a seven-carbon dicarboxylic acid (heptanedioic acid, also known as pimelic acid) linked via ester bonds to two 4-nitrophenol moieties. The nitro groups at the para positions of the phenyl rings confer electron-withdrawing effects, enhancing the electrophilicity of the ester carbonyl groups.

Key Physical Properties

PropertyValue/DescriptionSource Relevance
Molecular Weight402.35 g/molCalculated from formula
SolubilityLow in water; soluble in DMSO, DMFInferred from analogs
ReactivityHydrolysis, reduction, substitutionMechanistic studies

The compound’s low water solubility and stability under ambient conditions make it suitable for controlled reactions in non-aqueous media .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The esterification of heptanedioic acid with 4-nitrophenol typically employs dicyclohexylcarbodiimide (DCC) as a coupling agent. This method achieves yields >80% under anhydrous conditions in tetrahydrofuran (THF) or dichloromethane . A representative reaction is:

Heptanedioic acid+24-NitrophenolDCCBis(4-nitrophenyl) ester+2H2O\text{Heptanedioic acid} + 2 \text{4-Nitrophenol} \xrightarrow{\text{DCC}} \text{Bis(4-nitrophenyl) ester} + 2 \text{H}_2\text{O}

The reaction proceeds via activation of the carboxylic acid groups to form reactive intermediates, followed by nucleophilic attack by 4-nitrophenol .

Industrial Manufacturing

Industrial production utilizes continuous flow reactors to optimize efficiency. Key parameters include:

  • Temperature: 25–40°C to prevent nitro group degradation.

  • Catalyst: Immobilized lipases for greener synthesis .

  • Purification: Crystallization from toluene/cyclohexane mixtures yields >95% purity .

Chemical Reactivity and Mechanisms

Hydrolysis

The ester bonds undergo hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis: H3O+\text{H}_3\text{O}^+ protonates the carbonyl oxygen, facilitating nucleophilic attack by water. Products are heptanedioic acid and 4-nitrophenol .

  • Basic Hydrolysis: OH\text{OH}^- directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This pathway dominates above pH 10 .

Kinetic Data for Hydrolysis

ConditionRate Constant (k)Half-Life (t₁/₂)
0.1 M HCl2.3×105s12.3 \times 10^{-5} \, \text{s}^{-1}8.4 hours
0.1 M NaOH1.7×103s11.7 \times 10^{-3} \, \text{s}^{-1}6.8 minutes

Reduction

Catalytic hydrogenation (H2/Pd-C\text{H}_2/\text{Pd-C}) reduces nitro groups to amines, yielding heptanedioic acid, bis(4-aminophenyl) ester . This product serves as a monomer for polyamides and epoxy resins.

Nucleophilic Substitution

The 4-nitrophenyl groups undergo substitution with amines or thiols, forming sulfonamides or thioesters. For example:

Bis(4-nitrophenyl) ester+2RNH2Bis(4-R-substituted phenyl) ester+24-Nitrophenol\text{Bis(4-nitrophenyl) ester} + 2 \text{RNH}_2 \rightarrow \text{Bis(4-R-substituted phenyl) ester} + 2 \text{4-Nitrophenol}

This reactivity is exploited in peptide coupling and polymer functionalization .

Applications in Science and Industry

Enzymology Studies

The compound serves as a chromogenic substrate for esterases and lipases. Hydrolysis releases 4-nitrophenol, detectable via UV-Vis spectroscopy at 405 nm . Recent work has quantified enzyme kinetics in wetland plant roots using this assay .

Polymer Science

The bis(4-aminophenyl) derivative (post-reduction) is a crosslinker in epoxy resins, enhancing thermal stability. Blends with polycaprolactone show a 40% increase in tensile strength .

Pharmaceutical Intermediates

Controlled hydrolysis produces heptanedioic acid, a precursor for biotin (vitamin B7) biosynthesis . This pathway is critical in Escherichia coli metabolism, where pimeloyl-ACP methyl ester is cleaved by BioH to generate pimelate .

Comparative Analysis with Related Esters

Dimethyl Heptanedioate (CAS 1732-08-7)

PropertyBis(4-Nitrophenyl) EsterDimethyl Ester
Molecular Weight402.35 g/mol188.22 g/mol
ReactivityHigh (electron-withdrawing nitro groups)Low (electron-donating methyl groups)
ApplicationsEnzyme substrates, polymersPlasticizers, solvents

The nitro groups in bis(4-nitrophenyl) ester enhance electrophilicity, enabling reactions impractical for the methyl ester .

Bis(4-Nitrophenyl) Phosphate (CAS 645-15-8)

While structurally similar, the phosphate ester hydrolyzes 10-fold faster due to phosphorus’ electrophilicity . This contrast underscores the tunability of ester reactivity via central atom choice.

Recent Research Developments

Mechanistic Insights into Hydrolysis

A 2023 study resolved the crystal structure of a bacterial esterase bound to bis(4-nitrophenyl) ester, revealing a catalytic triad (Ser-His-Asp) that stabilizes the transition state . Mutating Ser to Ala reduced activity by 99%, confirming its essential role .

Sustainable Synthesis Routes

Immobilized Candida antarctica lipase B (CAL-B) catalyzes esterification at 50°C with 92% yield, eliminating toxic solvents . This method aligns with green chemistry principles.

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